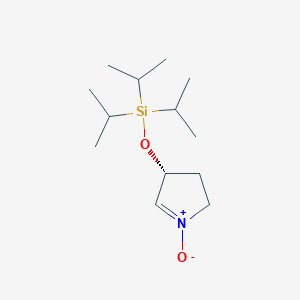
(R)-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triisopropylsilyl group attached to a dihydropyrrole oxide ring. The presence of the triisopropylsilyl group imparts specific chemical properties to the compound, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide typically involves the reaction of a suitable dihydropyrrole precursor with a triisopropylsilylating agent. One common method involves the use of triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the oxide group.
Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials, benefiting from its reactivity and stability.
Mécanisme D'action
The mechanism by which ®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide exerts its effects involves interactions with specific molecular targets. The triisopropylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-((Trimethylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide: Similar structure but with a trimethylsilyl group instead of triisopropylsilyl.
®-4-((Tert-butyldimethylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide: Contains a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness
The triisopropylsilyl group in ®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide provides unique steric hindrance and electronic effects, making it distinct from other silyl-protected compounds. This uniqueness can influence the compound’s reactivity and stability, making it particularly useful in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C13H27NO2Si |
|---|---|
Poids moléculaire |
257.44 g/mol |
Nom IUPAC |
[(4R)-1-oxido-3,4-dihydro-2H-pyrrol-1-ium-4-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H27NO2Si/c1-10(2)17(11(3)4,12(5)6)16-13-7-8-14(15)9-13/h9-13H,7-8H2,1-6H3/t13-/m1/s1 |
Clé InChI |
BXPGKSVRHAHJJB-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CC[N+](=C1)[O-] |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1CC[N+](=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide)](/img/structure/B12827168.png)

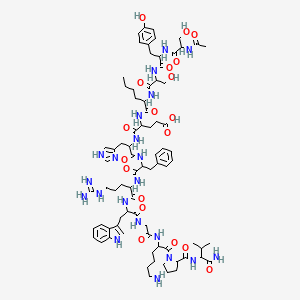
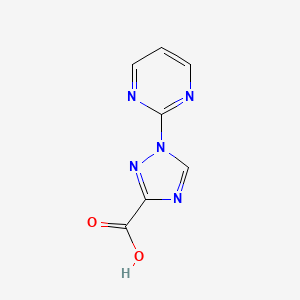
![3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12827191.png)
![carbon monoxide;pyridine;quinoxalino[2,3-f][1,10]phenanthroline;rhenium](/img/structure/B12827197.png)
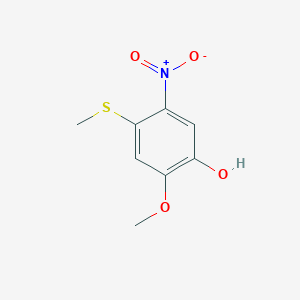
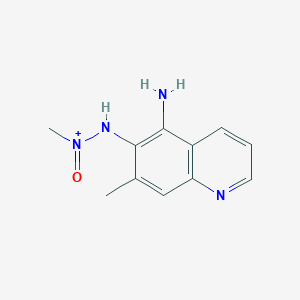

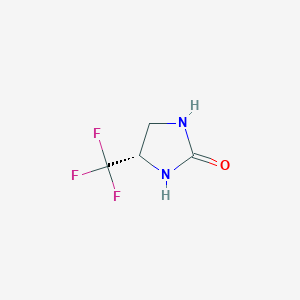
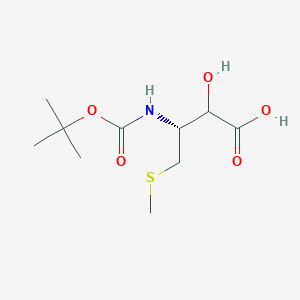
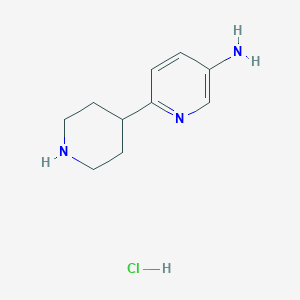
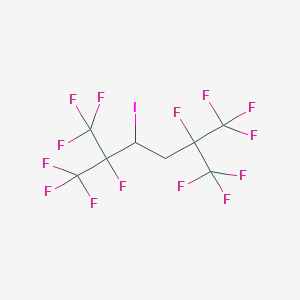
![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
